3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione
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Overview
Description
3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cell surface receptors, leading to signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-pyrrolidine-2,5-dione
- 3-(4-Aminophenyl)-pyrrolidine-2,5-dione
- 3-(4-Hydroxyphenyl)-pyrrolidine-2,5-dione
Uniqueness
3-(4-Methoxy-phenylamino)-pyrrolidine-2,5-dione is unique due to the presence of both a methoxy group and an amino group on the phenyl ring
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)12-9-6-10(14)13-11(9)15/h2-5,9,12H,6H2,1H3,(H,13,14,15) |
InChI Key |
LDQWKRVZNTYYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)NC2=O |
Origin of Product |
United States |
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